
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound commonly known as MPBD. It is a novel psychoactive substance that belongs to the class of purinergic receptor ligands. MPBD has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Serotonin Receptor Affinity and Psychotropic Activity
Research has developed new derivatives of purine-2,6-dione, including compounds structurally related to the specified chemical, to explore their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activities. These compounds have shown promise as ligands for these receptors, displaying anxiolytic and antidepressant properties in preclinical models. Such studies are crucial for designing new therapeutic agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another area of research involves the synthesis of new purine-2,6-dione derivatives to evaluate their analgesic and anti-inflammatory effects. Studies have identified several compounds within this class demonstrating significant pain-relieving properties in various in vivo models, suggesting potential for the development of new analgesic drugs (Zygmunt et al., 2015).
Anticancer Activity
Derivatives of purine, including those structurally similar to the specified compound, have been synthesized and tested against different cancer cell lines. Certain compounds have shown potent antiproliferative activity, indicating their potential as scaffolds for anticancer drug development. This line of research is essential for identifying new therapeutic options for cancer treatment (Zagórska et al., 2021).
Antidepressant and Anxiolytic-like Activity
Compounds with the purine-2,6-dione core have been explored for their antidepressant and anxiolytic-like activities in preclinical settings. Through binding assays and functional activity tests, certain derivatives have demonstrated promising results, contributing to the understanding of how structural modifications impact pharmacological profiles and offering avenues for new psychiatric medication development (Zagórska et al., 2009).
Antiviral Activity
Research on diketopiperazine derivatives from marine-derived actinomycetes has uncovered compounds with modest antiviral activities against the influenza A (H1N1) virus. This highlights the potential of purine derivatives and related compounds in contributing to the development of new antiviral agents (Wang et al., 2013).
Propriétés
IUPAC Name |
3-methyl-8-(4-pentylpiperazin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-4-8-12-27-14-16-28(17-15-27)22-24-20-19(21(30)25-23(31)26(20)2)29(22)13-11-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHXBSGLCHHVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)

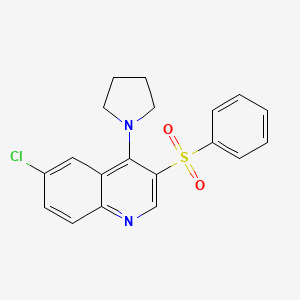
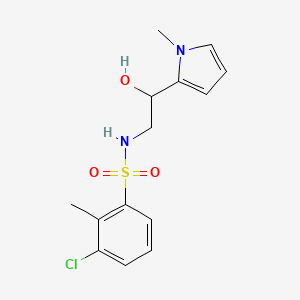
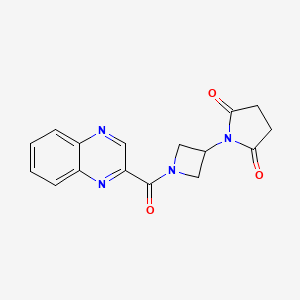
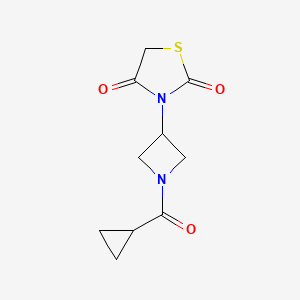

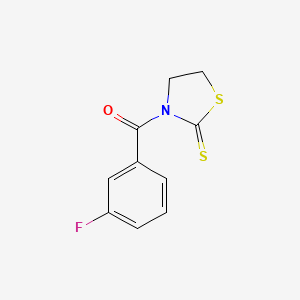
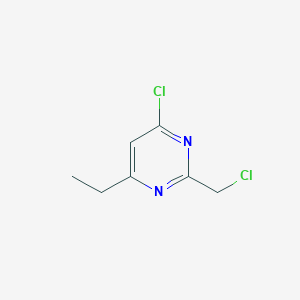
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)